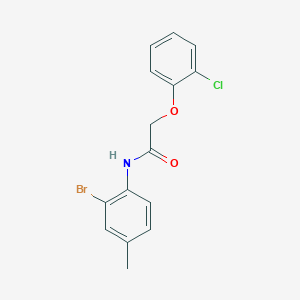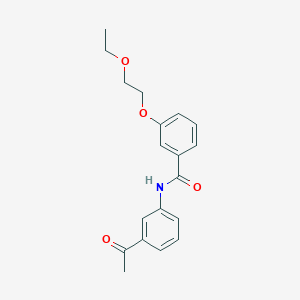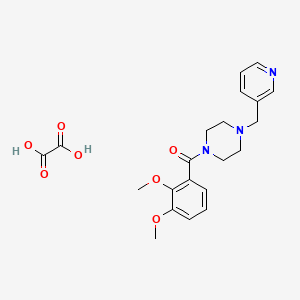![molecular formula C24H21N3O2S2 B5225785 N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5225785.png)
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide, also known as Compound 29, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to have various biochemical and physiological effects. In cancer research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has several advantages for lab experiments, including its synthetic accessibility and its ability to selectively target specific enzymes and signaling pathways. However, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29. Another area of interest is the investigation of the potential of N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 in clinical settings.
Synthesemethoden
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromo-1-naphthalene with potassium thioacetate to form 2-(thioacetamido)-1-naphthol. This compound is then reacted with 4-bromo-2-methylthiazole to form 4-(2-naphthyl)-1,3-thiazol-2-amine. The final step involves the reaction of 4-(2-naphthyl)-1,3-thiazol-2-amine with 3-propoxybenzoyl chloride to form N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29.
Wissenschaftliche Forschungsanwendungen
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 29 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to contribute to the development of the disease.
Eigenschaften
IUPAC Name |
N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-2-12-29-20-9-5-8-19(14-20)22(28)26-23(30)27-24-25-21(15-31-24)18-11-10-16-6-3-4-7-17(16)13-18/h3-11,13-15H,2,12H2,1H3,(H2,25,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKADKFJQPSPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B5225718.png)



![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225745.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5225753.png)

![(3aS*,5S*,9aS*)-5-(2-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225773.png)
![(3aS*,5S*,9aS*)-5-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225801.png)


![4-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5225830.png)